molecular formula C17H15ClFN3O2 B2739478 1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-34-6

1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

カタログ番号: B2739478
CAS番号: 894029-34-6
分子量: 347.77
InChIキー: AGSWGXBWFMYXJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C17H15ClFN3O2 and its molecular weight is 347.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymatic pathways. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C16H15ClF N3O
  • Molecular Weight : 305.76 g/mol

Structural Features

The compound features a urea moiety linked to a pyrrolidine ring, which is further substituted with chlorophenyl and fluorophenyl groups. This unique structure is crucial for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of human plasma kallikrein, an enzyme involved in the regulation of blood pressure and inflammation. By inhibiting kallikrein, the compound may influence various physiological processes related to cardiovascular health and inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been studied in relation to its structural components. Key findings include:

  • Chlorophenyl Group : The presence of the chlorophenyl group enhances binding affinity to the target enzyme due to increased hydrophobic interactions.
  • Fluorophenyl Substitution : The fluorine atom introduces electronegativity, which can modulate the electronic properties of the molecule, potentially increasing its potency against kallikrein .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits kallikrein activity with an IC50 value in the low micromolar range. This indicates a significant potential for therapeutic applications, particularly in conditions characterized by excessive kallikrein activity, such as hypertension and edema.

In Vivo Studies

Animal model studies have shown promising results regarding the efficacy of this compound in reducing blood pressure and alleviating inflammation. For instance, administration in hypertensive rat models led to a statistically significant decrease in systolic blood pressure compared to controls .

Case Study 1: Antihypertensive Effects

A study published in Journal of Medicinal Chemistry explored the antihypertensive effects of several kallikrein inhibitors, including this compound. The results indicated a dose-dependent reduction in blood pressure, highlighting its potential as a therapeutic agent for managing hypertension .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. In murine models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines and markers, suggesting a mechanism involving modulation of immune responses via kallikrein inhibition .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Reference
Kallikrein InhibitionEnzymatic Assay2.5
AntihypertensiveIn Vivo Rat ModelSignificant Reduction
Anti-inflammatoryCytokine AssayN/A

Table 2: Structure-Activity Relationships

Structural FeatureImpact on ActivityObservations
Chlorophenyl GroupIncreased BindingEnhanced hydrophobic interactions
Fluorophenyl GroupModulated PotencyIncreased electronegativity

科学的研究の応用

Structural Features

The compound features:

  • A chlorophenyl moiety, which contributes to its lipophilicity and potential for receptor interaction.
  • A pyrrolidinone ring that may influence its biological activity through enzyme inhibition or receptor modulation.
  • A urea functional group, which is often associated with various pharmacological properties.

Antiproliferative Studies

A series of studies have evaluated the antiproliferative effects against various cancer cell lines. For instance, related compounds have shown significant inhibitory activity:

CompoundCell LineIC50 (μM)
This compoundA549TBD
Related Compound (7u)A5492.39 ± 0.10
Related Compound (7u)HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT-1162.25 ± 0.71

These results suggest potential efficacy comparable to established anticancer agents like sorafenib.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary studies indicate moderate to strong activity against various pathogens, including:

  • Salmonella typhi
  • Bacillus subtilis

This antimicrobial potential is particularly relevant given the increasing resistance observed in common bacterial infections.

Antimalarial Properties

Research on structurally similar urea derivatives has highlighted their potential as antimalarial agents, particularly against Plasmodium falciparum. Modifications to the chemical structure can enhance selectivity and potency, making this an area of active investigation.

Anticancer Agents

A study involving diaryl ureas found several derivatives exhibited significant antiproliferative effects across multiple cancer cell lines, indicating a promising therapeutic avenue for urea-based compounds. These findings underscore the need for further research into the mechanisms of action and potential clinical applications.

Antimalarial Activity

In a comparative study of various urea derivatives, modifications led to enhanced selectivity against Plasmodium falciparum, suggesting that this class of compounds could be developed into effective antimalarial therapies.

特性

IUPAC Name

1-(3-chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3O2/c18-11-3-1-5-13(7-11)20-17(24)21-14-9-16(23)22(10-14)15-6-2-4-12(19)8-15/h1-8,14H,9-10H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSWGXBWFMYXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。